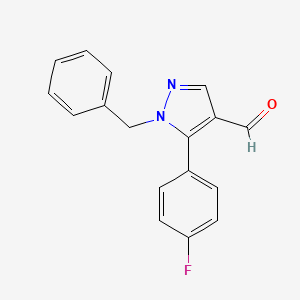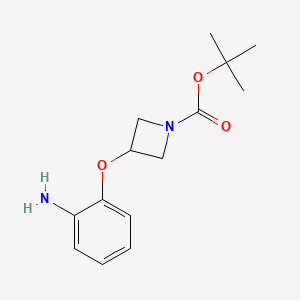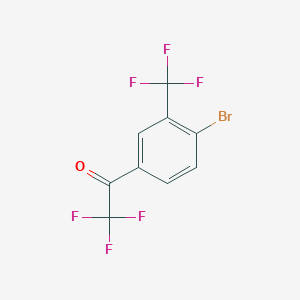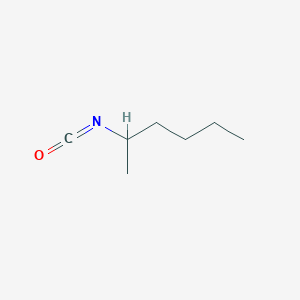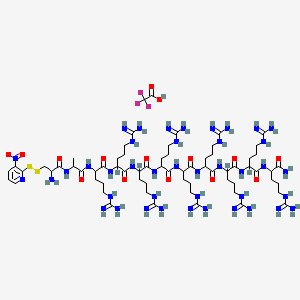
4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with fluoro, propynyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Fluorination: Introduction of the fluoro group can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkyne Addition: The propynyl group can be introduced via Sonogashira coupling, using a palladium catalyst and copper co-catalyst.
Trifluoromethylation: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of fluoro and trifluoromethyl groups can enhance the compound’s stability, lipophilicity, and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzene: Lacks the propynyl group.
1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene: Lacks the fluoro group.
4-Fluoro-1-(prop-2-yn-1-yl)benzene: Lacks the trifluoromethyl group.
Uniqueness
4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is unique due to the combination of fluoro, propynyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C10H6F4 |
|---|---|
Peso molecular |
202.15 g/mol |
Nombre IUPAC |
4-fluoro-1-prop-2-ynyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H6F4/c1-2-3-7-4-5-8(11)6-9(7)10(12,13)14/h1,4-6H,3H2 |
Clave InChI |
WVWOQPPCOQHAOR-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=C(C=C(C=C1)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


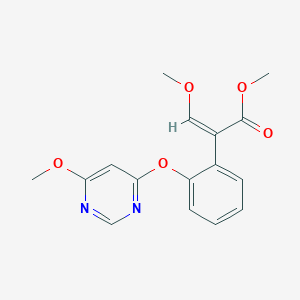
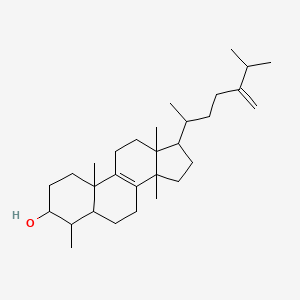
![4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)
![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)
